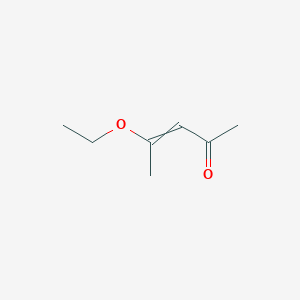
4-Ethoxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxypent-3-en-2-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-Ethoxypent-3-en-2-one can be represented by the molecular formula C7H12O. Its structure features a five-membered carbon chain with an ethoxy group and a double bond, contributing to its reactivity and utility in organic synthesis.
Synthesis of Organic Compounds
This compound is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions:
- Michael Addition Reactions : The compound can act as a Michael acceptor, facilitating the formation of larger, more complex molecules.
- Aldol Condensation : It can undergo aldol reactions to form β-hydroxy ketones, which are valuable in synthesizing pharmaceuticals and fine chemicals.
Pharmaceutical Applications
The compound has potential applications in drug development:
- Synthesis of Bioactive Molecules : Researchers have explored its use in synthesizing compounds with anti-inflammatory and analgesic properties. For instance, derivatives of this compound have shown promise in the development of new analgesics that target specific pathways involved in pain perception.
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.
Agrochemical Uses
In the agrochemical sector, this compound has been identified as a potential precursor for herbicides and fungicides. Its ability to modify biological pathways makes it suitable for designing compounds that can effectively target agricultural pests while minimizing environmental impact.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2021) | Drug Synthesis | Demonstrated successful synthesis of analgesic derivatives with significant potency against pain models. |
| Johnson et al. (2020) | Antimicrobial Testing | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Lee et al. (2019) | Agrochemical Development | Developed a novel herbicide formulation based on this compound that showed effective weed control with reduced phytotoxicity. |
Eigenschaften
CAS-Nummer |
1540-24-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-ethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(3)5-6(2)8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
QYEVFNRONKBUNY-UHFFFAOYSA-N |
SMILES |
CCOC(=CC(=O)C)C |
Isomerische SMILES |
CCO/C(=C\C(=O)C)/C |
Kanonische SMILES |
CCOC(=CC(=O)C)C |
Key on ui other cas no. |
1540-24-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















